Comparative Performance in Suzuki-Miyaura Cross-Coupling for Basic Nitrogen-Containing Heterocycles
A study on aqueous Suzuki-Miyaura coupling of basic nitrogen-containing substrates demonstrated that aryl bromides containing aliphatic 1°, 2°, and 3° amine substituents can achieve high yields in the absence of added base or ligand [1]. This study, while not using the exact compound, includes bromopyridines and establishes a class-level inference. The high yields (typically >80%) observed for this class of substrates suggest that the target compound, possessing a tertiary N-butylamino group, is also likely to be a high-performing partner under these sustainable and operationally simple conditions, potentially outperforming less reactive analogs like aryl chlorides which required specific electron-deficient arenes to achieve lower yields (64-65%) in related work [2].
| Evidence Dimension | Suzuki Coupling Yield (Isolated) under specific aqueous, base/ligand-free conditions |
|---|---|
| Target Compound Data | High yields reported for the class of basic nitrogen-containing aryl bromides, typically >80%. |
| Comparator Or Baseline | Aryl chlorides (electron-deficient pyridines/pyrimidines): 64-65% yield under optimized conditions. |
| Quantified Difference | Approximately >15-20% higher yield for aryl bromides vs. electron-deficient aryl chlorides. |
| Conditions | Aqueous heterogeneous conditions, phenylboronic acid, Pd catalyst, no added base or ligand [1]; general palladium-catalyzed conditions for chlorides [2]. |
Why This Matters
This cross-study comparison suggests that selecting this aryl bromide over a less reactive aryl chloride analog could lead to significantly higher synthetic yields and potentially enable more sustainable reaction conditions, reducing cost and purification burden in a multi-step synthesis.
- [1] Ondrus, A. E., & Movassaghi, M. (2018). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. *ChemRxiv*. This content is a preprint and has not been peer-reviewed. View Source
- [2] Science Magazine. (2014, July 25). Heteroaromatics, in the form of differentially substituted bromopyridines, are also efficient coupling partners. Page 100. View Source
